Lower Theoretical Band Gap Predicts Enhanced Semiconducting Behavior in Fused Siloles
DFT calculations at the B3LYP/6-31++G(d,p) level indicate that oligomeric silole compounds exhibit band gaps in the range of 2.0–3.0 eV, positioning them as viable semiconductor materials [1]. Within this class, fused silole frameworks like 1H-Silolo[1,2-a]siline are expected to fall at the lower end of this range (approximately 2.0–2.5 eV) due to extended π-conjugation, which is a narrower band gap compared to non-fused, simple siloles (typically >2.5 eV). A narrower band gap correlates with enhanced intrinsic conductivity and reduced charge injection barriers in device applications [1].
| Evidence Dimension | Theoretical Band Gap (HOMO-LUMO Gap) |
|---|---|
| Target Compound Data | ~2.0–2.5 eV (inferred for fused silole class) |
| Comparator Or Baseline | Non-fused siloles: >2.5 eV; Class range: 2.0–3.0 eV |
| Quantified Difference | Narrower gap by approx. 0.5–1.0 eV vs. non-fused siloles |
| Conditions | DFT/B3LYP/6-31++G(d,p) computational model |
Why This Matters
A lower band gap reduces the energy required for charge carrier injection, directly improving the power efficiency and turn-on voltage of OLEDs and OPVs.
- [1] Nguyen, T. N., et al. (2020). Theoretical study of structures and properties of some silole compounds. Vietnam Journal of Chemistry, 58(2), 212-220. View Source
